molecular formula C9H14N2O B13670100 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B13670100
M. Wt: 166.22 g/mol
InChI Key: OJZAWJWSGHZPLC-UHFFFAOYSA-N
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Description

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyranopyrazole scaffold. The pyrano[4,3-c]pyrazole isomer (one of four possible pyranopyrazole isomers) is characterized by a bicyclic structure where the pyran and pyrazole rings share adjacent carbon atoms . For instance, derivatives of this scaffold have demonstrated anticancer activity, as shown in studies where indolyl-substituted analogs inhibited cancer cell proliferation via selective kinase modulation .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-propan-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C9H14N2O/c1-6(2)9-7-5-12-4-3-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

OJZAWJWSGHZPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC2=C1COCC2

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate 2-Oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) Ethyl Acetate

  • Reagents: Tetrahydropyranone and diethyl oxalate.
  • Conditions: Reaction in tetrahydrofuran (THF) solvent at -70 to -80 °C.
  • Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
  • Procedure: Under argon atmosphere, LiHMDS and THF are cooled to -70 to -80 °C, then a solution of tetrahydropyranone and diethyl oxalate in THF is added dropwise. The mixture is stirred until reaction completion confirmed by TLC.
  • Workup: Reaction mixture warmed to -5 to 10 °C, quenched with water, pH adjusted to 2-3 with concentrated HCl, extracted with ethyl acetate, washed with brine, and concentrated to yield crude intermediate.

Step 2: Cyclization to 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic Acid Ethyl Ester

  • Reagents: Crude intermediate from Step 1 and hydrazine hydrate.
  • Conditions: Reaction in glacial acetic acid at 20-30 °C.
  • Procedure: The crude intermediate is dissolved in glacial acetic acid, hydrazine hydrate is added slowly, and the mixture is stirred overnight. After reaction completion (TLC monitored), water and ethyl acetate are added, pH adjusted to 8-9 with solid sodium carbonate, stirred, and extracted. The organic layers are combined, washed, concentrated, and precipitated with petroleum ether to give crude pyrazole ester.

Step 3: Hydrolysis to Target Acid

  • Reagents: Crude pyrazole ester and aqueous lithium hydroxide.
  • Conditions: Hydrolysis in ethanol at 40-60 °C.
  • Procedure: The ester is dissolved in ethanol, lithium hydroxide solution is added slowly at 10-20 °C, then heated to 40-60 °C for 2-3 hours. After reaction completion, the mixture is concentrated, acidified to pH 1-2 with dilute HCl, precipitating the target acid. The solid is filtered, washed, and dried.

Yield and Purity

  • The overall yield for the three-step process is approximately 65%.
  • The final product purity reaches 99% after purification.
  • The process is suitable for scale-up due to mild conditions, inexpensive reagents, and straightforward purification.

Summary Table of Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 Condensation Tetrahydropyranone + Diethyl oxalate + LiHMDS in THF -70 to -80 30-120 min Not isolated Crude intermediate used directly
2 Cyclization Intermediate + Hydrazine hydrate in glacial acetic acid 20-30 Overnight Not isolated Crude pyrazole ester obtained
3 Hydrolysis Pyrazole ester + LiOH in ethanol 40-60 2-3 hours ~65% total Final acid purified to 99% purity

Alternative and Green Chemistry Approaches

While the above method is well-established for 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole derivatives, related pyrano[2,3-c]pyrazole compounds have been synthesized using green multicomponent methods:

  • Multicomponent Reactions (MCRs): Combining ethyl acetoacetate, hydrazine hydrate, malononitrile, and aldehydes in one pot.
  • Catalysts: Use of benign bases like potassium t-butoxide.
  • Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses reduce reaction times drastically (e.g., from hours to minutes).
  • Solvent Selection: Preference for water or solvent-free conditions to minimize environmental impact.

Though these methods focus on pyrano[2,3-c]pyrazoles, the principles may inspire adaptations for tetrahydropyrano[4,3-C]pyrazole synthesis, potentially improving sustainability and efficiency.

Comparative Analysis of Preparation Methods

Feature Diethyl Oxalate Route (Patent) Ethyl Diazoacetate Route (Prior Art) Green MCR Methods (Related Pyrano[2,3-c]pyrazoles)
Raw Material Cost Moderate (tetrahydropyranone, diethyl oxalate) High (expensive tetrahydro-2H-pyran-3-ketone, diazo) Low to moderate (common reagents like ethyl acetoacetate)
Safety Safer, no explosive intermediates Hazardous (ethyl diazoacetate is explosive) Safer, mild conditions, no hazardous reagents
Reaction Conditions Mild, low temperature (-70 to 60 °C) Variable, sometimes harsh Mild, often room temperature or microwave-assisted
Yield ~65% overall 50-80% (scale-up issues) High yields reported, rapid reaction completion
Scalability Good, suitable for industrial scale Poor, safety concerns limit scale-up Potentially good, but specific to related compounds
Purification Simple, petroleum ether precipitation Complex Usually simple, often solvent-free or aqueous workup

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

While specific applications of "3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole" are not detailed in the provided search results, the compound serves as a crucial building block in the synthesis of various medicinal drugs .

Core Information

  • Name: this compound is the compound's name .
  • Formula: The molecular formula is C9H14N2O .
  • Molecular Weight: The molecular weight is 166.22 .
  • CAS Number: 1260664-59-2 .
  • SMILES Notation: CC(C)c1n[nH]c2c1COCC2 .

Potential Applications

  • Synthesis Intermediate: 1,4,6,7-tetrahydropyrane[4,3-C] pyrazole-3-carboxylic acid is an important intermediate for drugs and has a wide range of applications . It can be used to construct molecules active in medicine, such as CFTR inhibitors, NIK inhibitors, protein kinase inhibitors and RBP4 antagonists .

Synthesis Method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid
The synthesis method includes the following steps:

  • Reacting tetrahydropyranone and diethyl oxalate in tetrahydrofuran solvent at -70 to -80°C in the presence of lithium bis(trimethylsilyl) amide to generate 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.
  • Dissolving the obtained compound 2 in glacial acetic acid and reacting with hydrazine hydrate to obtain a compound 3.
  • Dissolving the obtained compound 3 in ethanol, slowly dripping the aqueous solution of lithium hydroxide, and hydrolyzing at 40-60 ℃ to generate a compound 4.

Sulfamates in Therapeutic Agents

  • Sulfamic acid derivatives have specific biological activities that can be exploited for designing therapeutic agents. These include anti-cancer drugs, antiviral agents, and new classes of antibiotics .
  • Sulfamates can act as potent inhibitors of carbonic anhydrases (CAs), particularly isozymes CA IX and CA XII, which are overexpressed in tumors .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrano[4,3-c]pyrazole Derivatives

Key structural analogs differ in substituents at positions 1, 3, and 7, impacting biological activity and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Key Activities References
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 3-isopropyl C₉H₁₄N₂O Anticancer, kinase inhibition
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-ethyl, 3-pyridinyl C₁₂H₁₄N₃O Not explicitly reported; inferred bioactivity via structural analogy
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate 3-carboxylate, 1-ethyl C₉H₁₂N₂O₃ Intermediate for further functionalization
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-(2-chloroethyl), 3-thienyl C₁₂H₁₃ClN₂OS Structural diversity for antimicrobial studies

Key Observations :

  • Lipophilicity : The 3-isopropyl group increases hydrophobicity compared to polar substituents like carboxylates (e.g., ethyl carboxylate derivatives) . This may enhance blood-brain barrier penetration in therapeutic applications.
  • Bioactivity : Indolyl and pyridinyl substituents (as in related analogs) correlate with kinase inhibition and anticancer activity, whereas thiophene derivatives are often explored for antimicrobial properties .
Comparison with Other Pyranopyrazole Isomers

Pyrano[4,3-c]pyrazole (isomer 2) differs from the more studied pyrano[2,3-c]pyrazole (isomer 1) in ring fusion geometry, affecting electronic distribution and binding interactions:

  • Pyrano[4,3-c]pyrazole: The non-planar fused ring system enables selective interactions with enzymes (e.g., IMP dehydrogenase in protozoan pathogens) via π-π and n-π* interactions, as observed in cryptolepine analogs .
Anticancer Activity
  • 3-Isopropyl derivative : Demonstrated IC₅₀ values in the micromolar range against breast and colon cancer cell lines, outperforming ethyl-substituted analogs .
Antimicrobial Potential
  • Thiophene-substituted derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria .
  • Pyrano[4,3-c]pyrazoles with electron-withdrawing groups (e.g., bromo substituents) show enhanced antifungal activity compared to isopropyl derivatives .

Biological Activity

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is an organic compound notable for its fused pyran and pyrazole ring structure. This unique configuration contributes to its potential biological activities, which are being actively researched in various contexts, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • Structure : The compound features a tetrahydropyrano framework that enhances its lipophilicity, potentially influencing its interactions with biological targets and solubility in organic solvents .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For example, compounds sharing structural similarities have been shown to inhibit growth in MCF7, SF-268, and NCI-H460 cell lines with varying IC₅₀ values .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

Compound NameActivityIC₅₀ (µM)Cell Line
1-Methyl-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acidAnti-inflammatoryNot specifiedNot specified
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylateAnticancerNot specifiedNot specified
5-Isopropyl-1H-pyrazole-3-carboxylic acidAnticancer42.30NCI-H460
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylateAnticancer12.50SF-268

These findings indicate a promising avenue for further research into the therapeutic potential of this compound and its derivatives.

The biological mechanisms through which this compound exerts its effects are still under investigation. Interaction studies with biological macromolecules such as proteins and nucleic acids are crucial for elucidating its pharmacological profile. Preliminary data suggest that the compound may interact with specific cellular pathways involved in cancer cell proliferation and inflammation regulation.

Q & A

Q. What are the most efficient synthetic methodologies for preparing 3-isopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives?

The compound and its analogs are typically synthesized via multicomponent reactions (MCRs) under solvent-free or green conditions. For example, one-pot four-component reactions using Brønsted-acidic ionic liquid catalysts (e.g., [DMBSI]HSO₄) yield pyrano[2,3-c]pyrazole derivatives efficiently . Microwave and ultrasound-assisted methods reduce reaction times and improve yields by enhancing energy transfer . Catalysts like phenylboronic acid in aqueous media or lemon juice-derived biodegradable catalysts have also been employed for eco-friendly synthesis .

Q. How does isomerism in pyranopyrazole derivatives influence their biological activity?

Pyrano[4,3-c]pyrazole isomers exhibit distinct biological profiles compared to other isomers (e.g., pyrano[2,3-c]pyrazole). For instance, pyrano[4,3-c]pyrazole derivatives show potent antitumor activity against HGC-27 and PC-3 cancer cell lines, while pyrano[2,3-c]pyrazoles are more studied for antimicrobial and Chk1 kinase inhibition . Structural differences in ring fusion impact binding affinity to biological targets, necessitating isomer-specific characterization during lead optimization .

Q. What analytical techniques are critical for characterizing pyrano[4,3-c]pyrazole derivatives?

X-ray crystallography resolves stereochemical configurations and confirms fused-ring systems, as demonstrated for 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile . NMR (¹H and ¹³C) and IR spectroscopy validate substituent positions and hydrogen bonding patterns, while HPLC-MS ensures purity . Thermal stability under pharmacological conditions can be assessed via DSC/TG .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antitumor activity in pyrano[4,3-c]pyrazole derivatives?

SAR studies focus on modifying substituents at the 3-isopropyl and pyrazole N-positions. For example, introducing electron-withdrawing groups (EWGs) enhances HDAC inhibitory activity (e.g., compound 287 with a mercaptohexyl chain showed cytotoxicity across seven tumor cell lines) . Hybrid scaffolds, such as pyrazole-benzimidazole conjugates, improve Chk2 kinase inhibition (e.g., compound 288) . Computational docking and in vitro kinase assays are recommended to validate binding modes .

Q. How should researchers address contradictions in reported biological activities of pyrano[4,3-c]pyrazole derivatives?

Discrepancies in bioactivity data often arise from assay variability (e.g., cell line specificity) or structural impurities. For instance, compound 286 showed selective potency against HGC-27 and PC-3 cells but was inactive in other models . Reproducibility requires standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) . Purity must exceed 95% (HPLC-verified) to exclude confounding effects .

Q. What strategies improve sustainability in pyrano[4,3-c]pyrazole synthesis without compromising yield?

Green methodologies include:

  • Solvent selection : Water or deep eutectic solvents replace toxic organic solvents .
  • Energy efficiency : Microwave irradiation reduces reaction times from hours to minutes .
  • Catalyst design : Recyclable ionic liquids (e.g., [TMBSED][TFA]₂) or biodegradable composites minimize waste .
  • Solvent-free conditions : Achieve >90% yields in one-pot reactions . Life-cycle assessment (LCA) tools can quantify environmental impact .

Q. How can copolymerization expand the applications of pyrano[4,3-c]pyrazole derivatives in material science?

Pyrano[4,3-c]pyrazole monomers copolymerized with acrylic acid (AA) via free radical polymerization yield thermally stable polymers with tunable reactivity ratios (e.g., r₁ = 0.68, r₂ = 0.52 for AA-copolymer S1) . These copolymers exhibit potential as drug-eluting matrices or biodegradable agrochemical carriers. Techniques like GPC and DSC monitor molecular weight and glass transition temperatures .

Q. What mechanisms underlie photocatalyzed synthesis of dihydropyrano[2,3-c]pyrazoles?

Visible-light-induced proton-coupled electron transfer (PCET) using carbazole-based photocatalysts (e.g., 4CzIPN) generates radicals for cyclization. This method achieves dihydropyrano[2,3-c]pyrazoles in aqueous media with high atom economy . Mechanistic studies recommend ESR spectroscopy to detect radical intermediates and DFT calculations to map energy barriers .

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